![molecular formula C27H23NO B12817416 4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12817416.png)
4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Di-p-tolylamino)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is characterized by its biphenyl structure with a di-p-tolylamino group and a carbaldehyde functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Di-p-tolylamino)-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a boronic acid derivative.
Introduction of the Di-p-tolylamino Group: The di-p-tolylamino group is introduced via a nucleophilic aromatic substitution reaction, where a p-toluidine derivative reacts with the biphenyl core.
Formylation: The final step involves the formylation of the biphenyl compound to introduce the carbaldehyde group. This can be achieved using a Vilsmeier-Haack reaction, where the biphenyl compound reacts with a formylating agent such as DMF and POCl3.
Industrial Production Methods
Industrial production of 4’-(Di-p-tolylamino)-[1,1’-biphenyl]-4-carbaldehyde follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4’-(Di-p-tolylamino)-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 4’-(Di-p-tolylamino)-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-(Di-p-tolylamino)-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4’-(Di-p-tolylamino)-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Organic Electronics: Used as a hole-transporting material in OLEDs due to its electron-rich nature.
Fluorescent Probes: Utilized in the development of fluorescent probes for biological imaging.
Photovoltaics: Employed in organic photovoltaic cells as a component of the active layer.
Chemical Sensors: Incorporated into chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 4’-(Di-p-tolylamino)-[1,1’-biphenyl]-4-carbaldehyde in OLEDs involves its role as a hole-transporting material. The di-p-tolylamino group facilitates the transport of positive charges (holes) through the organic layer, enhancing the efficiency of the device. The biphenyl core provides structural rigidity and stability, while the carbaldehyde group can participate in further functionalization.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis[4-(di-p-tolylamino)styryl]biphenyl: Another compound used in OLEDs with similar hole-transporting properties.
N,N’-Di-p-tolylbenzidine: A compound with a similar di-p-tolylamino group but different core structure, used in organic electronics.
Uniqueness
4’-(Di-p-tolylamino)-[1,1’-biphenyl]-4-carbaldehyde is unique due to its combination of the biphenyl core and the carbaldehyde functional group, which allows for versatile chemical modifications and applications in various fields, particularly in organic electronics and fluorescent probes.
Properties
Molecular Formula |
C27H23NO |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]benzaldehyde |
InChI |
InChI=1S/C27H23NO/c1-20-3-13-25(14-4-20)28(26-15-5-21(2)6-16-26)27-17-11-24(12-18-27)23-9-7-22(19-29)8-10-23/h3-19H,1-2H3 |
InChI Key |
YVKXAGVUYYOGPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC=C(C=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


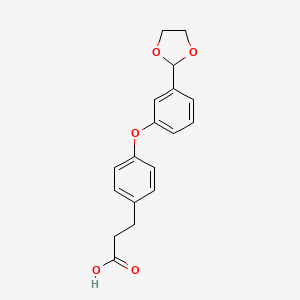
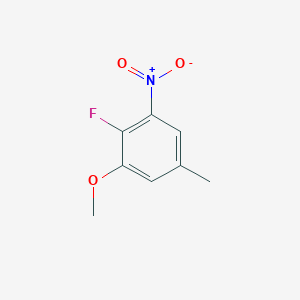
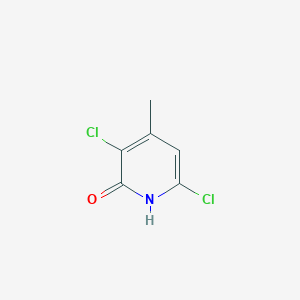
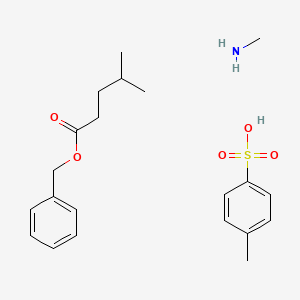

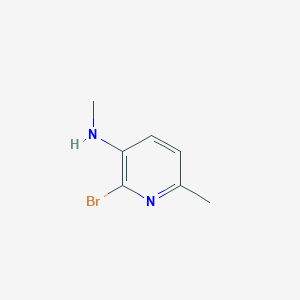

![2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12817391.png)
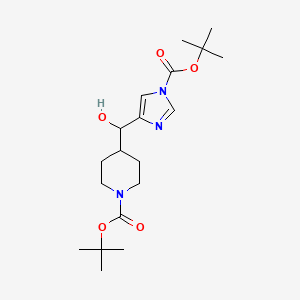

![3-(1H-Benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B12817433.png)

![(4R,4aS,6aR,7S,8S,9R,11S,11aS,11bR)-7,8,11-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12817436.png)
![1,1',1'',1''',1'''',1'''''-(([1,1'-Biphenyl]-2,2',6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole)](/img/structure/B12817444.png)
